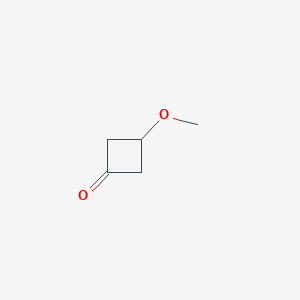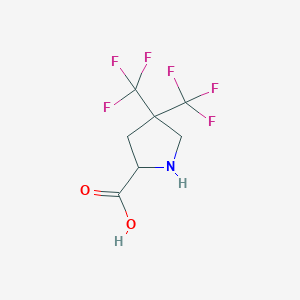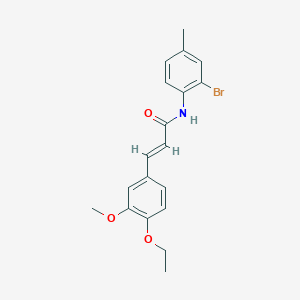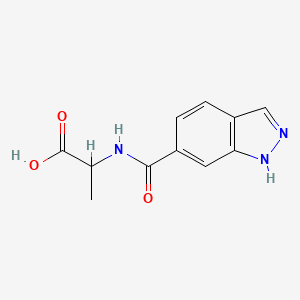
3-Methoxycyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxycyclobutan-1-one is a chemical compound with the molecular formula C5H8O2 . It has a molecular weight of 100.12 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is the same . The InChI code for this compound is 1S/C5H8O2/c1-7-5-2-4(6)3-5/h5H,2-3H2,1H3 . The key for the InChI code is LZKSSLYIICHJEO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . and 98% . The storage temperature is 4°C and it should be sealed in dry at 2-8°C .Wissenschaftliche Forschungsanwendungen
Role in Plant Biology and Agricultural Sciences
Research into the effects of plant growth regulators, such as 1-Methylcyclopropene (1-MCP), highlights significant advancements in understanding ethylene's role in plant biology. 1-MCP, closely related in its structural and functional properties to compounds like 3-Methoxycyclobutan-1-one, has been shown to prevent ethylene effects across a variety of fruits, vegetables, and floriculture crops. Its application ranges from low concentrations for extended durations to higher concentrations for short-term effects, demonstrating versatility in agricultural and horticultural practices. Effective at various temperatures, 1-MCP treatment durations typically span 12/24 hours to achieve desired outcomes, including delayed ripening and extended shelf life of produce (Blankenship & Dole, 2003).
Environmental Monitoring and Water Quality
Investigations into the contamination of fresh water by natural and anthropogenic substances underscore the importance of monitoring water quality to safeguard environmental health. A comprehensive review of priority substances (PSs) and contaminants of emerging concern (CECs) mandated by the European Union for monitoring in surface water illustrates the global effort to understand and mitigate the impact of organic pollutants on water resources. Studies focused on identifying and quantifying PSs and CECs in different regions highlight the need for ongoing research to address the challenges posed by water pollution and to inform future regulatory decisions (Sousa et al., 2018).
Biosynthesis and Metabolism in Grape and Wine Production
The discovery, biosynthesis, and metabolism of 3-alkyl-2-methoxypyrazines (MPs) in grapes, including the effects of compounds like this compound, play a critical role in the wine industry. MPs impart distinctive herbaceous, green, and vegetal sensory attributes to wine, influencing consumer preferences and market trends. Understanding the biosynthetic pathways and metabolic processes involved in MP formation and degradation can aid in optimizing grape cultivation and wine production techniques to achieve desired flavor profiles (Lei et al., 2018).
Pharmacological and Industrial Importance of Cyclobutane-Containing Compounds
Cyclobutane-containing alkaloids, with a structural resemblance to this compound, have garnered attention for their antimicrobial, antibacterial, antitumor, and other biological activities. Research spanning terrestrial and marine species has identified over 60 bioactive compounds, underscoring the potential of cyclobutane-containing alkaloids as leads for drug discovery and development. This review emphasizes the need for further investigation into the origins, synthesis, and biological effects of these compounds to explore their full therapeutic and industrial potential (Sergeiko et al., 2008).
Safety and Hazards
The safety information for 3-Methoxycyclobutan-1-one includes several hazard statements: H226, H315, H319, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Relevant Papers I found a paper titled “3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents” which discusses the methylation of acetoin with dimethyl carbonate in a sustainable one-step process . The resulting product, 3-methoxybutan-2-one (MO), was successfully evaluated as a bio-based solvent .
Eigenschaften
IUPAC Name |
3-methoxycyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-7-5-2-4(6)3-5/h5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKSSLYIICHJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2941562.png)
![1-methyl-3-octyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2941563.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2941567.png)
![4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2941572.png)



![N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2941577.png)
![1-(4-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2941578.png)

